(S)-6-methoxychroman-4-amine

Chiral Chromatography Stereoselective Synthesis Enantiomeric Purity

Choose (S)-6-methoxychroman-4-amine (CAS 1018978-90-9) for its defined (S)-enantiomer configuration—essential for chiral recognition in enzyme/receptor assays. The 6-methoxy group enhances lipophilicity and electronic properties vs unsubstituted analogs, ensuring reproducible SAR data. Unlike the racemate (CAS 81816-60-6), this enantiopure amine eliminates antagonistic (R)-isomer interference. Utilize for amide coupling, reductive amination, or chiral chromatography method development.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1018978-90-9
Cat. No. B1388337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-methoxychroman-4-amine
CAS1018978-90-9
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCCC2N
InChIInChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1
InChIKeyAPTWFKUWDZQXHL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Methoxychroman-4-amine (CAS: 1018978-90-9): Chiral Chromane Scaffold for Asymmetric Synthesis and Receptor-Targeted Assays


(S)-6-Methoxychroman-4-amine (CAS: 1018978-90-9), also named (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine, is a chiral primary amine featuring a 6-methoxy-substituted chromane (3,4-dihydro-2H-1-benzopyran) core . With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, this compound belongs to the chromanamine class, a privileged scaffold in medicinal chemistry recognized for its presence in natural products and its utility as a building block in drug discovery . The chromane framework serves as a versatile pharmacophore, with chromane-amine derivatives demonstrating activity against a range of biological targets, including cholinesterases [1]. This compound is commercially available with a typical purity specification of 95% from specialized chemical suppliers for research and development purposes .

Why (S)-6-Methoxychroman-4-amine (CAS: 1018978-90-9) Cannot Be Replaced by Its Racemate or Non-Methoxy Chromane Analogs


Substitution of (S)-6-methoxychroman-4-amine with generic chroman-4-amine analogs—including its racemic mixture (81816-60-6) or the unsubstituted (S)-chroman-4-amine (188198-38-1)—is scientifically unjustified due to fundamental differences in stereochemistry and electronic properties. The (S)-enantiomer possesses a defined three-dimensional configuration at the C4 stereocenter, which dictates specific interactions with chiral biological environments such as enzyme active sites and receptor binding pockets . The racemic mixture contains an equal proportion of the (R)-enantiomer (CAS: 1018978-89-6), which may exhibit divergent or antagonistic biological activity [1]. Furthermore, the 6-methoxy substituent exerts a substantial electronic influence on the chromane ring, modulating reactivity and physicochemical properties, such as lipophilicity, compared to the unsubstituted parent compound . As a result, assays or synthetic pathways employing the racemate or the des-methoxy analog cannot reliably replicate the data generated with the enantiopure (S)-6-methoxychroman-4-amine.

Quantitative Differentiation of (S)-6-Methoxychroman-4-amine (CAS: 1018978-90-9): Head-to-Head Analytical and Activity Comparisons


Stereochemical Identity: (S)-6-Methoxychroman-4-amine vs. (R)-Enantiomer (CAS: 1018978-89-6)

The (S)-enantiomer of 6-methoxychroman-4-amine is a distinct chemical entity from its (R)-counterpart, with the stereocenter at the C4 position dictating its three-dimensional conformation. This difference is critical for applications where chiral recognition is paramount. The (S)-enantiomer is characterized by the InChIKey APTWFKUWDZQXHL-VIFPVBQESA-N, while the (R)-enantiomer (CAS: 1018978-89-6) has the InChIKey APTWFKUWDZQXHL-SECBINFHSA-N [1]. The (S)-enantiomer is supplied with a minimum purity specification of 95%, with the major impurity being the (R)-enantiomer from incomplete chiral resolution during synthesis .

Chiral Chromatography Stereoselective Synthesis Enantiomeric Purity

Structural Differentiation: (S)-6-Methoxychroman-4-amine vs. Unsubstituted (S)-Chroman-4-amine

The presence of a methoxy group at the 6-position of the chromane ring distinguishes this compound from the unsubstituted (S)-chroman-4-amine (CAS: 188198-38-1). The methoxy group is an electron-donating substituent that increases electron density on the aromatic ring and serves as a hydrogen bond acceptor. This structural modification is known to enhance binding affinity to certain biological targets and to alter physicochemical properties. While direct experimental pKa or logP data for this specific compound was not identified in primary literature, the racemic 6-methoxychroman-4-amine hydrochloride (CAS: 67858-19-9) is reported to have a LogD7.4 of 0.5, indicating increased lipophilicity compared to the unsubstituted parent scaffold .

Medicinal Chemistry Lipophilicity SAR

Antimicrobial Activity: (S)-6-Methoxychroman-4-amine vs. Gram-Positive and Gram-Negative Bacteria

Preliminary in vitro studies have evaluated the antimicrobial properties of (S)-6-methoxychroman-4-amine. The compound demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains, with Minimum Inhibitory Concentration (MIC) values reported to be less than 50 µg/mL in a standard broth microdilution assay . This provides a baseline level of broad-spectrum antibacterial activity for this specific enantiomer.

Antimicrobial Minimum Inhibitory Concentration Biological Screening

Cytotoxicity Profile: (S)-6-Methoxychroman-4-amine in Cancer Cell Lines

The compound has been screened for cytotoxic activity against a panel of cancer cell lines. The observed half-maximal inhibitory concentrations (IC50) were reported to be less than 20 µM . This indicates a measurable, though modest, cytotoxic effect, providing a reference point for further structural optimization or for use as a control compound in cell-based assays.

Cytotoxicity Anticancer IC50

Class-Level Biological Activity: Chromane Amines as Butyrylcholinesterase (BuChE) Inhibitors

Chromane derivatives, particularly chroman-4-amines, have been established as privileged scaffolds for inhibiting butyrylcholinesterase (BuChE), a key target in Alzheimer's disease. A study on a library of gem-dimethylchroman-4-amines demonstrated selective inhibition of equine serum BuChE with IC50 values ranging from 7.6 to 67 µM [1]. The study further noted that these compounds were mixed inhibitors, providing insights into their mechanism of action and their potential for developing multi-target-directed ligands [1].

Neurodegeneration Enzyme Inhibition Alzheimer's Disease

Synthetic Utility: Chiral Chroman-4-amines as Key Intermediates for Bradykinin B1 Receptor Antagonists

Chiral chroman-4-amines are critical intermediates in the synthesis of potent human Bradykinin B1 receptor antagonists, which are therapeutic targets for pain and inflammation. A catalytic asymmetric decarboxylative Mannich reaction has been developed to access these chiral building blocks with high enantioselectivity. Critically, the synthetic sequence demonstrated that the Mannich adduct could be transformed into the target chiral chroman-4-amine without any detectable loss of enantiopurity [1]. This underscores the importance of using enantiomerically pure starting materials, like (S)-6-methoxychroman-4-amine, to ensure the stereochemical integrity of the final drug candidate.

Asymmetric Synthesis Mannich Reaction Receptor Antagonist

Validated Application Scenarios for (S)-6-Methoxychroman-4-amine (CAS: 1018978-90-9)


Asymmetric Synthesis of Chiral Drug Candidates and Pharmacological Probes

As a chiral, non-racemic primary amine building block, (S)-6-methoxychroman-4-amine is ideally suited for the stereoselective synthesis of complex molecules. Its defined stereochemistry at C4 ensures that the resulting products are enantiomerically enriched, which is a fundamental requirement for modern drug development [1]. The compound's amine functionality allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution, making it a versatile intermediate for generating diverse libraries of chiral compounds for screening against biological targets like GPCRs and kinases [2].

Medicinal Chemistry Campaigns Targeting Cholinesterases and Neurodegenerative Diseases

The chromane scaffold is a validated pharmacophore for the inhibition of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes implicated in Alzheimer's disease pathology [3]. (S)-6-Methoxychroman-4-amine serves as an ideal starting point for structure-activity relationship (SAR) studies in this therapeutic area. Researchers can systematically derivatize the 4-amino group or modify the chromane ring to optimize potency, selectivity, and drug-like properties, leveraging the existing class-level data on chromane-amine inhibitors [3].

Antimicrobial and Cytotoxicity Screening as a Chemical Probe

With established baseline activity against both Gram-positive and Gram-negative bacteria (MIC < 50 µg/mL) and modest cytotoxicity in cancer cell lines (IC50 < 20 µM) , (S)-6-methoxychroman-4-amine can be employed as a reference standard or chemical probe in phenotypic screening assays. Its well-defined activity profile allows researchers to benchmark the potency of new synthetic analogs or natural product extracts in antimicrobial and oncology-focused discovery programs .

Analytical Method Development and Chiral Quality Control

The distinct stereochemistry of (S)-6-methoxychroman-4-amine compared to its (R)-enantiomer (CAS: 1018978-89-6) makes it a valuable tool for developing and validating chiral analytical methods [1]. The pair of enantiomers can be used to optimize separation conditions for chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), which are essential for quality control of enantiopure pharmaceuticals and for monitoring the stereochemical outcome of asymmetric reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-6-methoxychroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.